

# Application Notes and Protocols for Proteome-Wide Analysis Using ComPPI

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## Compound of Interest

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This document provides detailed application notes and protocols for performing a proteome-wide analysis of protein-protein interactions (PPIs) using the Compartmentalized Protein-Protein Interaction (ComPPI) database. ComPPI is a valuable resource that integrates PPI data with subcellular localization information to provide a more biologically relevant context for interaction networks.<sup>[1][2][3]</sup> By filtering out interactions between proteins that are not localized to the same cellular compartment, ComPPI enhances the accuracy of PPI networks and aids in the discovery of novel biological insights.<sup>[1][3][4][5][6]</sup>

## Introduction to ComPPI

ComPPI is a comprehensive database that amalgamates data from multiple protein-protein interaction and subcellular localization databases.<sup>[7]</sup> It covers four species: *Saccharomyces cerevisiae* (yeast), *Caenorhabditis elegans* (worm), *Drosophila melanogaster* (fruit fly), and *Homo sapiens* (human).<sup>[1][4]</sup> A key feature of ComPPI is its scoring system, which provides a confidence level for both the subcellular localization of a protein (Localization Score) and the likelihood of an interaction occurring within a specific compartment (Interaction Score).<sup>[2][8]</sup> This allows researchers to build high-confidence, compartment-specific interactomes for proteome-wide analysis.

## Key Features of ComPPI:

- Data Integration: Merges data from 7 PPI and 8 subcellular localization databases.<sup>[3][7]</sup>

- Compartmentalization: Filters interactions based on the co-localization of interacting partners.[1][3]
- Confidence Scoring: Provides Localization and Interaction Scores to assess data reliability.[2][8]
- Hierarchical Localization: Utilizes over 1800 Gene Ontology terms for a detailed and structured representation of subcellular localizations.[3]
- User-Friendly Interface: Offers basic and advanced search options, as well as bulk download capabilities.[2][3][4][9]

## Data Presentation: Quantitative Data in ComPPI

ComPPI provides several quantitative scores and data points that are crucial for interpreting the results of a proteome-wide analysis. These are summarized in the tables below.

### Localization Score

The Localization Score reflects the probability of a protein being present in a specific major subcellular localization.[8] The score is calculated based on the type of evidence supporting the localization (experimental, predicted, or unknown).[8]

Evidence Type	Weight (p)	Description
Experimental	0.8	Localization determined through direct experimental methods.
Predicted	0.7	Localization inferred from computational predictions.
Unknown	0.3	The origin of the localization data is not specified.

Table 1: Weights for Different Evidence Types in Localization Score Calculation.[8]

## Interaction Score

The Interaction Score is a measure of the reliability of an interaction between two proteins, taking into account their Localization Scores within a shared compartment.[\[8\]](#) This score helps to prioritize high-confidence interactions.

Score Range	Interpretation
0.9 - 1.0	Very High Confidence
0.7 - 0.89	High Confidence
0.4 - 0.69	Medium Confidence
0.0 - 0.39	Low Confidence

Table 2: General Interpretation of Interaction Scores.

## Database Statistics

The following table provides an overview of the data content in ComPPI, which is essential for understanding the scope of a proteome-wide analysis.

Species	Number of Proteins	Number of Localizations	Number of Interactions
S. cerevisiae	6,566	24,145	210,941
C. elegans	20,766	44,609	35,816
D. melanogaster	26,097	51,801	340,286
H. sapiens	94,488	266,306	1,311,184

Table 3: ComPPI Database Statistics.[\[2\]](#)

## Experimental Protocols

This section outlines the protocols for performing a proteome-wide analysis using ComPPI, from data retrieval to network visualization and analysis.

## Protocol 1: Downloading a Whole-Proteome or Compartment-Specific Interactome

This protocol describes how to download a complete interactome for a specific organism or a subset of interactions occurring within a particular subcellular compartment.

Methodology:

- Navigate to the ComPPI Downloads Page: Access the "Downloads" section of the ComPPI website.[\[9\]](#)
- Select the Desired Dataset:
  - For a whole-proteome interactome, choose the "Integrated protein-protein interaction dataset".[\[10\]](#)
  - For a compartment-specific interactome, select the "Compartmentalized interactome" option.[\[10\]](#)[\[11\]](#)
- Specify Parameters:
  - Species: Select the organism of interest from the dropdown menu.
  - Subcellular Localization (for compartmentalized interactome): Choose the desired cellular compartment (e.g., nucleus, mitochondria, cytosol).
- Download the Data: The data will be provided as a tab-delimited text file.[\[10\]](#)

Output Format:

The downloaded file will contain pairs of interacting proteins, along with their associated scores and source information.[\[10\]](#)[\[12\]](#)

Column Header	Description
Interactor A	UniProt accession of the first protein.
Interactor B	UniProt accession of the second protein.
Interaction Score	The confidence score for the interaction.
Source Databases	The database(s) from which the interaction data was sourced.

Table 4: Example structure of the downloaded interactome file.

## Protocol 2: Performing an Advanced Search for a Protein Set

This protocol is suitable for investigating the interaction partners of a specific list of proteins (e.g., from a proteomics experiment) within a defined cellular context.

Methodology:

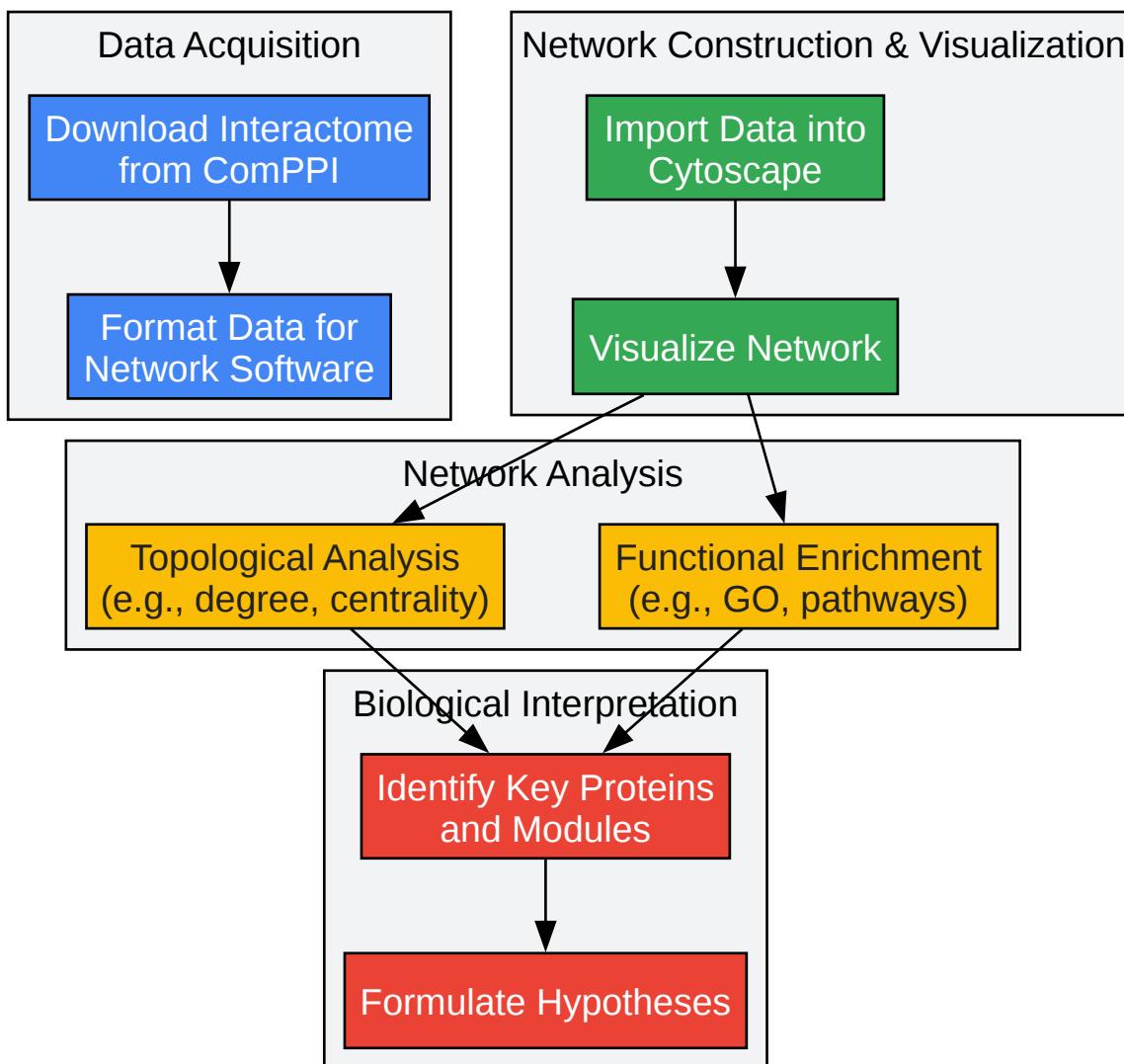
- Navigate to the ComPPI Search Page: Access the "Search" section of the ComPPI website. [9]
- Select "Advanced Search": This allows for more specific filtering criteria.[13]
- Input Protein Identifiers: Enter the protein names or UniProt accessions of interest.
- Set Filtering Parameters:
  - Species: Choose the relevant organism.
  - Subcellular Localization: Specify one or more compartments of interest.
  - Localization Score: Set a minimum threshold for the Localization Score to increase confidence.[13]

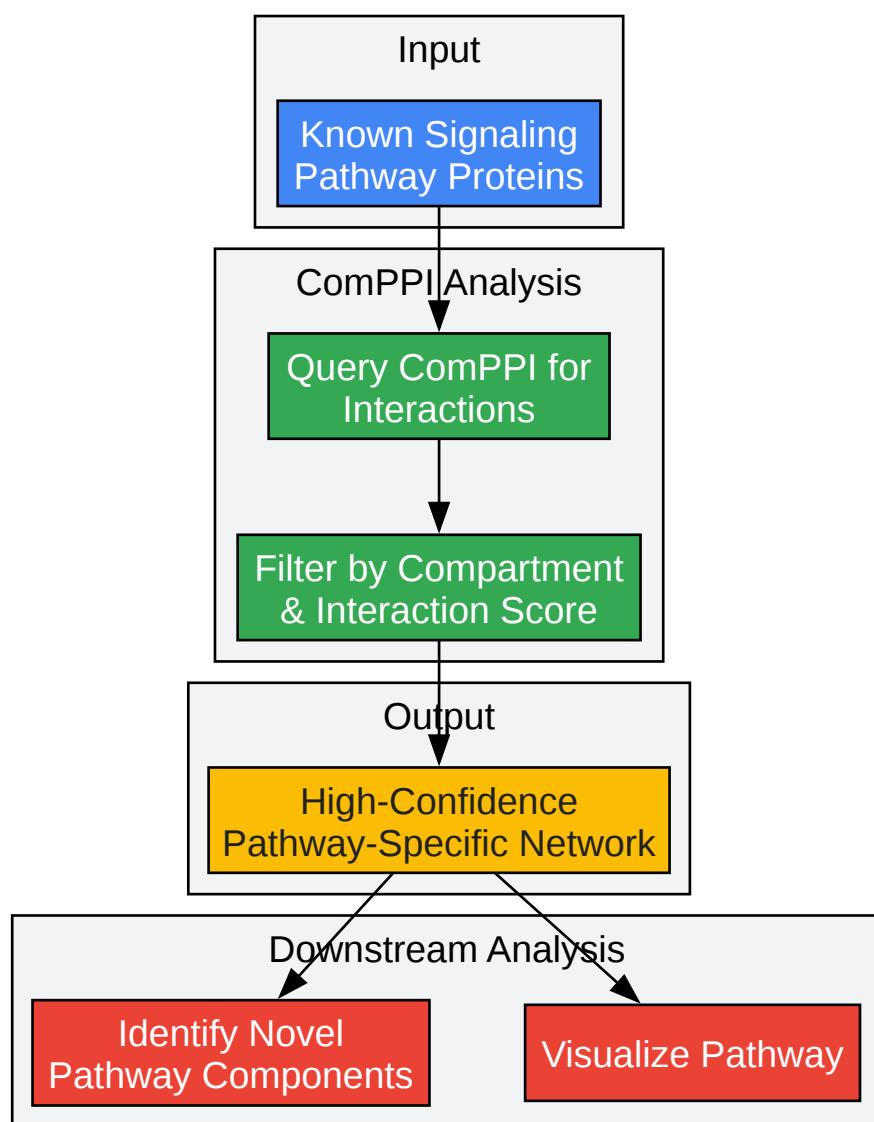
- Apply Settings to Results: Check the "Apply all settings to the results page" box to ensure the filtering criteria are applied to the interacting partners as well.[13]
- Execute the Search and Download Results: The results can be exported as a tab-delimited text file.[10][13]

## Visualization and Analysis of Proteome-Wide Networks

The data downloaded from ComPPI can be used to construct and analyze PPI networks using software like Cytoscape.

## Network Construction Workflow





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